N-Methylbenzo[d]isothiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylbenzo[d]isothiazol-6-amine is a chemical compound that belongs to the class of isothiazoles. This compound is characterized by a benzene ring fused to an isothiazole ring, with a methyl group attached to the nitrogen atom. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylbenzo[d]isothiazol-6-amine typically involves the reaction of benzo[d]isothiazole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process includes the use of large-scale reactors, precise temperature control, and efficient separation techniques to isolate the product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
N-Methylbenzo[d]isothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Methylbenzo[d]isothiazol-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Methylbenzo[d]isothiazol-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzo[d]oxazol-2-amine: Known for its anthelmintic activity.
N-Methylbenzo[d]thiazol-2-amine: Studied for its anti-inflammatory properties.
Uniqueness
N-Methylbenzo[d]isothiazol-6-amine is unique due to its specific structural features and the diverse range of reactions it can undergo. Its versatility in chemical synthesis and potential biological activities make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C8H8N2S |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
N-methyl-1,2-benzothiazol-6-amine |
InChI |
InChI=1S/C8H8N2S/c1-9-7-3-2-6-5-10-11-8(6)4-7/h2-5,9H,1H3 |
InChI Key |
NIILEHPXPMUSSF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.